molecular formula C18H21ClN6 B4520527 6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B4520527
M. Wt: 356.9 g/mol
InChI Key: DURLCWCLLCSOMS-UHFFFAOYSA-N
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Description

6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazolopyridazine core, which is known for its stability and versatility in chemical reactions.

Scientific Research Applications

6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting with the preparation of the triazolopyridazine core This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in derivatives of the original compound.

Mechanism of Action

The mechanism of action of 6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol
  • 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-(1,2,4)triazolo(4,3-a)pyridin-3(2H)-one

Uniqueness

6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific triazolopyridazine core and the presence of the piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-[4-(3-chlorophenyl)piperazin-1-yl]-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN6/c1-13(2)18-21-20-16-6-7-17(22-25(16)18)24-10-8-23(9-11-24)15-5-3-4-14(19)12-15/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURLCWCLLCSOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 3
Reactant of Route 3
6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 4
Reactant of Route 4
6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 5
6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 6
6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

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